3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide
CAS No.: 921774-93-8
Cat. No.: VC4882079
Molecular Formula: C21H24N2O5
Molecular Weight: 384.432
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921774-93-8 |
|---|---|
| Molecular Formula | C21H24N2O5 |
| Molecular Weight | 384.432 |
| IUPAC Name | 3,4,5-triethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
| Standard InChI | InChI=1S/C21H24N2O5/c1-4-26-17-10-14(11-18(27-5-2)20(17)28-6-3)21(25)22-15-7-8-16-13(9-15)12-19(24)23-16/h7-11H,4-6,12H2,1-3H3,(H,22,25)(H,23,24) |
| Standard InChI Key | XASZTIGHVWFTCZ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Introduction
Chemical Structure and Properties
Structural Characteristics
3,4,5-Triethoxy-N-(2-oxoindolin-5-yl)benzamide is a synthetic benzamide derivative characterized by a central benzene ring substituted with three ethoxy groups at positions 3, 4, and 5. The amide functional group links this aromatic system to a 2-oxoindolin-5-yl moiety, which introduces a heterocyclic indolinone structure. The compound’s molecular formula is C₂₁H₂₄N₂O₅, with a molecular weight of 384.432 g/mol.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 921774-93-8 |
| IUPAC Name | 3,4,5-Triethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
| Molecular Formula | C₂₁H₂₄N₂O₅ |
| Molecular Weight | 384.432 g/mol |
| SMILES | CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
| InChI Key | XASZTIGHVWFTCZ-UHFFFAOYSA-N |
The compound’s solubility and stability data remain under investigation, though its logP value (estimated at ~2.0) suggests moderate lipophilicity, which may influence its pharmacokinetic profile.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide typically involves a multi-step protocol:
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Preparation of 3,4,5-Triethoxybenzoic Acid: The starting material is derived from gallic acid via sequential ethylation using ethyl bromide or iodide in the presence of a base such as potassium carbonate.
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Activation to Acid Chloride: The benzoic acid derivative is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
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Amidation Reaction: The acid chloride is coupled with 5-amino-2-oxoindoline using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or HATU in dimethylformamide (DMF). Triethylamine (TEA) is often added to scavenge HCl generated during the reaction.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Ethylation of Gallic Acid | EtBr, K₂CO₃, acetone, reflux | 85–90% |
| Acid Chloride Formation | SOCl₂, reflux, 4h | 95% |
| Amidation | DCC, DMF, rt, 12h | 80–85% |
Industrial-scale production may employ continuous flow reactors to enhance efficiency and reduce reaction times.
Analytical Characterization
Spectroscopic Methods
The compound’s structural elucidation relies on advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Peaks at δ 1.2–1.4 ppm (triplets for ethoxy -CH₂CH₃), δ 3.4–4.1 ppm (methylene groups), and δ 6.8–7.5 ppm (aromatic protons).
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¹³C NMR: Signals corresponding to carbonyl carbons (~168 ppm) and quaternary carbons in the indolinone ring.
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Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 385.1 [M+H]⁺, consistent with the molecular formula.
| Target | Proposed Mechanism |
|---|---|
| Tubulin | Inhibition of polymerization |
| Heat Shock Protein 90 | Disruption of client protein folding |
| Reactive Oxygen Species | Scavenging of free radicals |
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